6-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)hexanamide
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Description
6-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)hexanamide, also known as QNZ or EVP4593, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a quinazoline derivative that has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. In
Scientific Research Applications
Antimalarial Applications
Quinazolines have been evaluated for their antimalarial properties. A study highlighted the synthesis of 6,7-dimethoxyquinazoline-2,4-diamines and their structure-activity relationship in antimalarial activity. The study reported the discovery of a compound with significant antimalarial activity, suggesting the potential of quinazoline derivatives as antimalarial drug leads (Mizukawa et al., 2021).
Antitumor and Antimicrobial Applications
Quinazolines have also been studied for their antitumor and antimicrobial activities. For example, a study on 2-aryl-6-substituted quinazolinones as dual-targeted anti-cancer agents indicated potent anti-tubulin activity and examined the mechanisms of anticancer effects (Hour et al., 2013). Another research focused on substituted indolylthiadiazole and quinazolinonylthiadiazole derivatives, demonstrating significant antibacterial activity and suggesting their potential in treating bacterial infections (Singh et al., 2010).
Atrial Fibrillation Treatment
Quinazoline derivatives have been identified as potential treatments for atrial fibrillation. A study developed IKur inhibitors, revealing a lead compound with significant effects in pharmacodynamic models and a suitable pharmacokinetic profile for clinical advancement (Gunaga et al., 2017).
Antibacterial and Antifungal Agents
Quinazoline derivatives have been synthesized and evaluated for their antimicrobial activities, showing broad-spectrum activity against various microorganisms. One compound demonstrated a broad spectrum of activity, highlighting the class's potential as antimicrobial agents (Buha et al., 2012).
Anticancer and Photocatalytic Activities
The synthesis and evaluation of 2-pyridylquinazoline derivatives for potential anti-tumor and anti-microbial agents revealed selective antibacterial activity, suggesting these compounds as candidates for further development in cancer treatment and microbial infection control (Eweas et al., 2021).
properties
IUPAC Name |
6-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)hexanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c25-18(22-14-15-8-5-6-12-21-15)11-2-1-7-13-24-19(26)16-9-3-4-10-17(16)23-20(24)27/h3-6,8-10,12H,1-2,7,11,13-14H2,(H,22,25)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVKCQDWQIMOKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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